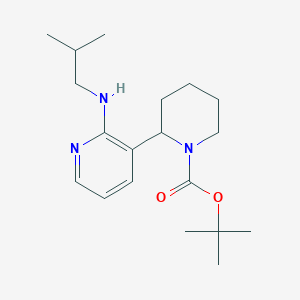

tert-Butyl 2-(2-(isobutylamino)pyridin-3-yl)piperidine-1-carboxylate

Description

tert-Butyl 2-(2-(isobutylamino)pyridin-3-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a pyridine ring substituted with an isobutylamino group and a tert-butyl carbamate protecting group. This structure combines a nitrogen-containing heterocycle (piperidine) with a pyridine moiety, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Properties

Molecular Formula |

C19H31N3O2 |

|---|---|

Molecular Weight |

333.5 g/mol |

IUPAC Name |

tert-butyl 2-[2-(2-methylpropylamino)pyridin-3-yl]piperidine-1-carboxylate |

InChI |

InChI=1S/C19H31N3O2/c1-14(2)13-21-17-15(9-8-11-20-17)16-10-6-7-12-22(16)18(23)24-19(3,4)5/h8-9,11,14,16H,6-7,10,12-13H2,1-5H3,(H,20,21) |

InChI Key |

BUEZITDDUVQKGB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC1=C(C=CC=N1)C2CCCCN2C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-(isobutylamino)pyridin-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is constructed through cyclization reactions.

Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction.

Attachment of the Isobutylamino Group: The isobutylamino group is added through an amination reaction, often using isobutylamine as the reagent.

Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl groups to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-(isobutylamino)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and piperidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or substituted amines.

Scientific Research Applications

tert-Butyl 2-(2-(isobutylamino)pyridin-3-yl)piperidine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Industrial Applications: Used in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-(isobutylamino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isobutylamino group may enhance its binding affinity through hydrogen bonding and hydrophobic interactions. The piperidine and pyridine rings provide structural rigidity and electronic properties that facilitate these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other pyridine-piperidine derivatives, but key differences in substituents, ring systems, and functional groups lead to distinct chemical and physical behaviors. Below is a detailed comparison based on available literature and catalogs:

Structural Analogues from Catalogs

Key Observations :

- Ring Systems : The target compound uses a piperidine (6-membered ring), whereas analogues like tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate employ a pyrrolidine (5-membered ring), altering steric accessibility and conformational flexibility .

- Substituents: The isobutylamino group in the target compound contrasts with halogen (iodo, bromo) and alkoxy (methoxy) groups in analogues. Halogens increase molecular weight and may enhance lipophilicity, while amino groups can participate in hydrogen bonding .

- Protecting Groups : The tert-butyl carbamate in the target compound is less bulky compared to the tert-butyldimethylsilyl (TBS) group in 5-Bromo-2-...pyrrolidin-1-yl)methyl)-3-methoxypyridine , which offers stronger steric protection but complicates deprotection steps .

Physicochemical Properties

- Lipophilicity: The target compound’s isobutylamino group likely increases logP compared to halogenated analogues, though exact data are unavailable.

- Stability : The tert-butyl carbamate offers hydrolytic stability under basic conditions, whereas TBS-protected compounds are sensitive to acidic or fluoride-mediated cleavage .

Limitations and Knowledge Gaps

- Data Availability : Physical properties (e.g., solubility, melting point) and biological activity data for the target compound are absent in publicly accessible sources.

Biological Activity

tert-Butyl 2-(2-(isobutylamino)pyridin-3-yl)piperidine-1-carboxylate (CAS Number: 1352525-25-7) is a synthetic organic compound notable for its structural complexity, which includes a piperidine ring, a pyridine moiety, and a tert-butyl ester functional group. This unique structure contributes to its potential biological activities, making it an interesting subject for pharmacological research.

- Molecular Formula: C19H31N3O2

- Molecular Weight: 333.5 g/mol

- Structure: The compound features a piperidine ring and an isobutylamino group attached to a pyridine, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. These activities can be broadly categorized into various pharmacological effects, including:

- Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells from damage.

- Antidepressant Properties : Some derivatives have been linked to mood enhancement and reduction of depressive symptoms.

- Receptor Binding : Interaction studies suggest that this compound may bind to specific receptors, influencing neurotransmitter activity.

The mechanism of action for this compound is primarily associated with its ability to interact with various biological targets, such as:

- Neurotransmitter Receptors : The compound may modulate the activity of neurotransmitters by binding to their receptors, potentially affecting mood and cognition.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic processes or signal transduction pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| tert-Butyl 4-((2-amino-pyridin-3-yl)amino)piperidine-1-carboxylate | Similar piperidine and pyridine structures | Potential neuroprotective effects |

| tert-Butyl 2-(2-(dimethylamino)pyridin-3-yl)piperidine | Dimethylamino substitution instead of isobutyl | Antidepressant properties |

| tert-Butyl 2-(2-isopropoxypyridin-3-yl)piperidine | Isopropoxy group instead of isobutyl | Different pharmacological profile |

The presence of the isobutylamino group in the target compound distinguishes it from others, potentially enhancing its biological activity and leading to unique therapeutic applications.

Neuroprotective Studies

A study conducted on related compounds demonstrated their ability to protect against oxidative stress in neuronal cell lines. The findings indicated that the presence of specific functional groups, such as the isobutylamino group, significantly enhanced neuroprotection compared to other derivatives lacking this feature.

Antidepressant Activity

In preclinical trials, compounds structurally related to this compound exhibited antidepressant-like effects in rodent models. These studies utilized behavioral assays such as the forced swim test and tail suspension test to evaluate the efficacy of these compounds in reducing depressive behaviors.

Receptor Binding Studies

Binding affinity studies using radiolabeled ligands have shown that this compound interacts with serotonin receptors, suggesting a mechanism for its potential antidepressant effects. The compound's ability to modulate receptor activity could provide insights into its therapeutic applications.

Q & A

Q. Tables

| Synthesis Condition Optimization |

|---|

| Parameter |

| ------------------ |

| Temperature |

| Catalyst |

| Solvent |

| Stability Under Stress Conditions |

|---|

| Condition |

| -------------------- |

| 0.1M HCl, 24h |

| 0.1M NaOH, 24h |

| UV light (254 nm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.